The synthesis of 1,3-Propanediol, 2-methoxy- can be accomplished through several methods:
These methods highlight the versatility in synthesizing 1,3-Propanediol, 2-methoxy- through both traditional organic reactions and modern catalytic processes.
The molecular structure of 1,3-Propanediol, 2-methoxy- features a three-carbon backbone with hydroxyl (–OH) groups at the first and third positions and a methoxy (–OCH₃) group at the second carbon.
InChI=1S/C4H10O3/c1-7-4(2-5)3-6/h4-6H,2-3H2,1H3
, which provides a standardized way to describe its structure in databases.
This structure allows for various interactions with other molecules, making it suitable for applications in coordination chemistry and biochemistry.
1,3-Propanediol, 2-methoxy- participates in several chemical reactions:
These reactions are critical for modifying the compound for specific applications in pharmaceuticals and materials science.
The mechanism of action for 1,3-Propanediol, 2-methoxy- primarily involves its role as a solvent and reagent in organic reactions:
This mechanism underpins its utility in synthetic organic chemistry and biotechnological applications.
1,3-Propanediol, 2-methoxy- exhibits several notable physical and chemical properties:
These properties facilitate its use in various applications including solvents and intermediates in chemical synthesis .
The applications of 1,3-Propanediol, 2-methoxy- are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2